

A Deep Dive into the Structural Elucidation of Phenylalanyl-Tyrosine (Phe-Tyr)

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Compound of Interest		
Compound Name:	Phe-Tyr	
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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the dipeptide Phenylalanyl-Tyrosine (**Phe-Tyr**). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies employed to characterize its three-dimensional structure, conformational dynamics, and physicochemical properties. This document consolidates data from various analytical techniques, presents detailed experimental protocols, and utilizes visualizations to clarify complex structural relationships and workflows.

Introduction to Phenylalanyl-Tyrosine

Phenylalanyl-Tyrosine (**Phe-Tyr**) is a dipeptide composed of the amino acids L-phenylalanine and L-tyrosine, linked by a peptide bond.[1] Its structure, characterized by the presence of two aromatic side chains, allows for unique intramolecular and intermolecular interactions, such as π - π stacking, which are crucial for its biological activity and its role in the broader context of peptide and protein structures.[2][3] Understanding the precise three-dimensional arrangement and conformational flexibility of **Phe-Tyr** is fundamental for applications in drug design, where it may serve as a scaffold or a pharmacophore, and in the study of peptide self-assembly and material science.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Phe-Tyr** is presented in Table 1.



Property	Value	Source
Molecular Formula	C18H20N2O4	INVALID-LINK[1]
Molecular Weight	328.4 g/mol	INVALID-LINK[1]
IUPAC Name	(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid	INVALID-LINK[1]
CAS Number	17355-18-9	INVALID-LINK[1]

Methodologies for Structural Analysis

The structural elucidation of **Phe-Tyr** involves a multi-pronged approach, integrating data from spectroscopic, crystallographic, and computational methods. Each technique provides unique insights into the molecule's architecture.

Spectroscopic Techniques

Spectroscopy offers a powerful means to probe the chemical environment of individual atoms and bonds within the **Phe-Tyr** dipeptide.

NMR spectroscopy is a cornerstone technique for determining the structure of peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals and to deduce through-bond and through-space connectivities.[5][6]

Experimental Protocol: 2D NMR of Dipeptides

- Sample Preparation: Dissolve the Phe-Tyr dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 1-10 mM. The choice of solvent can influence the observed chemical shifts.
- 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the presence of all nonexchangeable protons.
- 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish scalar (through-bond) couplings between protons, typically within the same amino acid residue.



This helps in identifying the spin systems of Phenylalanine and Tyrosine.[7]

- 2D TOCSY (Total Correlation Spectroscopy): A TOCSY experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all protons belonging to a single amino acid residue.[7]
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies
 protons that are close in space (typically < 5 Å), providing information about the peptide's
 conformation and the relative orientation of the amino acid side chains.
- Data Processing and Analysis: Process the acquired spectra using appropriate software. The
 cross-peaks in the 2D spectra are used to assign the resonances in the 1D spectrum and to
 derive conformational constraints.[5]

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Phenylalanine and Tyrosine Residues in Dipeptides

Carbon Atom	Phenylalanine (ppm)	Tyrosine (ppm)
Cy (nonprotonated aromatic)	7.0	9.4

Data derived from a study on a series of dipeptides containing Phenylalanine and Tyrosine.[8]

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of **Phe-Tyr** and to study its fragmentation patterns.[10] Liquid chromatography-mass spectrometry (LC-MS) is often employed for the analysis of dipeptides.[10][11]

Experimental Protocol: LC-MS for **Phe-Tyr** Analysis

- Sample Preparation: Prepare a solution of Phe-Tyr in a solvent compatible with the LC-MS system, such as a mixture of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid (TFA).[10]
- Liquid Chromatography (LC) Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18). Use an isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% TFA in water) and an organic component (e.g., 0.1% TFA in



acetonitrile).[10] The retention time of **Phe-Tyr** will depend on the specific chromatographic conditions.

- Mass Spectrometry (MS) Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for peptides.[10]
- Data Acquisition: Acquire mass spectra in full scan mode to detect the protonated molecular
 ion of Phe-Tyr ([M+H]+). Tandem mass spectrometry (MS/MS) can be used to induce
 fragmentation and obtain structural information.

Table 3: Key Mass-to-Charge Ratios (m/z) for **Phe-Tyr** in Mass Spectrometry

lon	Calculated m/z	Observed m/z (example)	Ionization Mode
[M+H]+ (protonated molecule)	329.1496	329.1	Positive
[M-H] ⁻ (deprotonated molecule)	327.1350	327.1	Negative
Fragment ions (MS/MS)	Varies	Varies	Positive/Negative

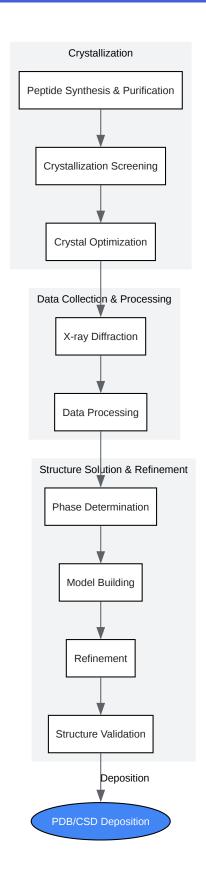
Note: Observed m/z values can vary slightly depending on the instrument and calibration.

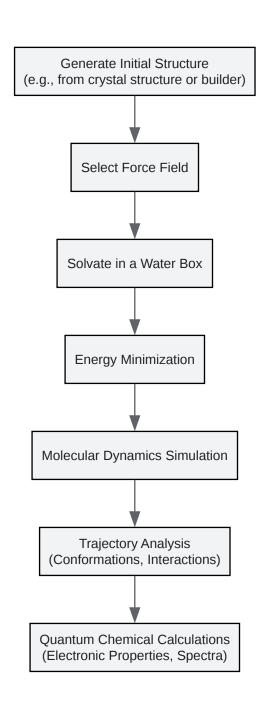
X-ray Crystallography

X-ray crystallography provides the most detailed and unambiguous three-dimensional structure of a molecule in its solid state. The crystal structure of **Phe-Tyr** has been determined and is available in the Cambridge Structural Database (CSD).[1]

Workflow for Peptide Crystallography

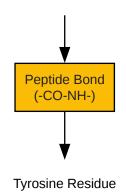








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